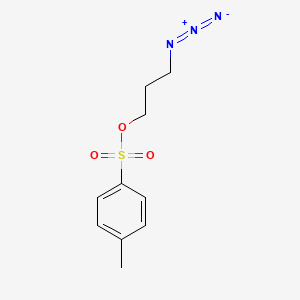
3-Azidopropyl 4-methylbenzenesulfonate
Cat. No. B2776762
Key on ui cas rn:
113738-22-0; 153207-76-2
M. Wt: 255.29
InChI Key: MMGDPHCMLPGJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08741916B2
Procedure details


Acetic acid 3-azido-propyl ester (3.16 g, 22.1 mmol) was dissolved in water (25 mL) and methanol (25 mL). To the resulting mixture was then added potassium carbonate (3.81 g, 27.6 mmol) and the resulting solution was stirred for 2 hours at room temperature, reduced to a third of its volume, saturated with MgSO4, filtered and partitioned with water and dichloromethane. The organic layer was dried with magnesium sulfate, filtered and transferred into to dry round bottom flask. To the filtrate was then added (3.35 g, 33.1 mmol) and tosyl chloride (4.6 g, 24.3 mmol) and the reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was partitioned with aqueous 1N HCl and dichloromethane. The organic layer was dried with Na2SO4, filtered and the solvent evaporated in vacuo to yield a crude oil. The crude oil was purified via flash chromatography (10% ethyl acetate/hexanes) to yield the toluene-4-sulfonic acid 3-azido-propyl ester (2.03 g) as an oil.
Name
Acetic acid 3-azido-propyl ester
Quantity
3.16 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6][O:7]C(=O)C)=[N+:2]=[N-:3].C(=O)([O-])[O-].[K+].[K+].[O-]S([O-])(=O)=O.[Mg+2].[S:23](Cl)([C:26]1[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=1)(=[O:25])=[O:24]>O.CO>[N:1]([CH2:4][CH2:5][CH2:6][O:7][S:23]([C:26]1[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=1)(=[O:25])=[O:24])=[N+:2]=[N-:3] |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
Acetic acid 3-azido-propyl ester
|
|
Quantity
|
3.16 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CCCOC(C)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
3.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Step Four
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned with water and dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned with aqueous 1N HCl and dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude oil was purified via flash chromatography (10% ethyl acetate/hexanes)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])CCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
